An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline (CAS 7595-31-5) for Drug Discovery and Development
An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline (CAS 7595-31-5) for Drug Discovery and Development
This guide provides a comprehensive technical overview of 4,5-dimethoxy-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and critical applications, emphasizing the scientific rationale behind its use in the creation of complex bioactive molecules.
Introduction: The Strategic Importance of a Versatile Building Block
4,5-Dimethoxy-2-nitroaniline, identified by the CAS number 7595-31-5, is a substituted nitroaniline that serves as a pivotal precursor in organic synthesis. Its molecular architecture, featuring two electron-donating methoxy groups and an amino group, alongside an electron-withdrawing nitro group, imparts a unique reactivity profile. This specific arrangement of functional groups makes it an invaluable starting material for the synthesis of a variety of heterocyclic compounds, particularly those with established pharmacological activity. In the landscape of medicinal chemistry, intermediates like 4,5-dimethoxy-2-nitroaniline are the linchpins in the multi-step synthesis of active pharmaceutical ingredients (APIs), where precise control over molecular assembly is paramount.[1]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its safe and effective use in a laboratory setting.
Chemical and Physical Properties
The key physicochemical properties of 4,5-dimethoxy-2-nitroaniline are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 7595-31-5 | |
| Molecular Formula | C₈H₁₀N₂O₄ | |
| Molecular Weight | 198.18 g/mol | |
| Appearance | Yellow Solid | |
| Melting Point | 171 °C | |
| Boiling Point | 383.0±37.0 °C at 760 mmHg | |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol |
Safety and Handling
4,5-Dimethoxy-2-nitroaniline is classified as harmful and requires careful handling in a laboratory environment. The Globally Harmonized System (GHS) classifications highlight its potential hazards.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from light.
Synthesis and Mechanistic Rationale
The synthesis of 4,5-dimethoxy-2-nitroaniline is typically achieved through the electrophilic nitration of a suitably substituted aniline precursor. A logical and efficient starting material is 3,4-dimethoxyaniline.
The Chemistry of Electrophilic Aromatic Substitution
The core of the synthesis is the electrophilic aromatic substitution (EAS) reaction. The benzene ring of 3,4-dimethoxyaniline is highly activated towards EAS due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho-, para-directing groups. The positions ortho and para to the powerful amino group are C2, C4, and C6. The positions ortho and para to the two methoxy groups further influence the regioselectivity. The combined directing effects strongly favor substitution at the C2 and C6 positions. Due to steric hindrance from the adjacent amino group, substitution is highly favored at the C2 position.
To control the reaction and prevent over-oxidation of the highly activated ring by the nitrating agent, the amino group is often protected as an acetamide. This moderately deactivates the ring while still directing ortho-, para-, providing a more controlled reaction. The subsequent hydrolysis of the amide restores the amino group.
Caption: Synthetic workflow for 4,5-Dimethoxy-2-nitroaniline.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the nitration of activated anilines.[2][3][4]
Step 1: Acetylation of 3,4-Dimethoxyaniline
-
In a 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (10.0 g, 65.3 mmol) in glacial acetic acid (50 mL).
-
To this solution, add acetic anhydride (7.8 mL, 81.6 mmol) dropwise with stirring at room temperature.
-
Heat the reaction mixture to 90°C and maintain for 2 hours.
-
Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(3,4-dimethoxyphenyl)acetamide.
Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide
-
In a 500 mL flask, add concentrated sulfuric acid (40 mL) and cool to 0°C in an ice-salt bath.
-
Slowly add the dried N-(3,4-dimethoxyphenyl)acetamide (from Step 1) in portions, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.0 mL, ~78 mmol) to concentrated sulfuric acid (10 mL) at 0°C.
-
Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Step 3: Hydrolysis to 4,5-Dimethoxy-2-nitroaniline
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Suspend the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a mixture of ethanol (80 mL) and concentrated hydrochloric acid (40 mL).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 4,5-dimethoxy-2-nitroaniline.
Analytical Characterization
The identity and purity of the synthesized 4,5-dimethoxy-2-nitroaniline must be confirmed through standard analytical techniques.
Spectroscopic Analysis
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets corresponding to the two methoxy groups will be present in the upfield region, and a broad singlet for the amine protons.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹).[5]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 198.18.
Predicted NMR Data
Based on the analysis of structurally similar compounds, the following are the predicted key NMR signals.[6]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.3 | Singlet | Ar-H |
| ~6.3 | Singlet | Ar-H | |
| ~5.8 | Broad Singlet | -NH₂ | |
| ~3.9 | Singlet | -OCH₃ | |
| ~3.8 | Singlet | -OCH₃ | |
| ¹³C | ~150-155 | Singlet | C-O |
| ~140-145 | Singlet | C-O | |
| ~135-140 | Singlet | C-NH₂ | |
| ~125-130 | Singlet | C-NO₂ | |
| ~105-110 | Singlet | C-H | |
| ~95-100 | Singlet | C-H | |
| ~56 | Singlet | -OCH₃ | |
| ~55 | Singlet | -OCH₃ |
Application in the Synthesis of Bioactive Heterocycles: Benzimidazoles
4,5-Dimethoxy-2-nitroaniline is an excellent precursor for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antiulcer properties.[7] A highly efficient method for this transformation is the one-pot reductive cyclization with an aldehyde.[8]
Reaction Rationale
This reaction proceeds through a tandem process. First, the nitro group of the starting material is reduced in situ to an amino group, forming a transient o-phenylenediamine derivative. This diamine then undergoes condensation with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the stable benzimidazole ring system. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this purpose.[8]
Caption: Reductive cyclization of 4,5-dimethoxy-2-nitroaniline.
Detailed Experimental Protocol: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazole
This protocol is adapted from the general method described by Yang et al. for the synthesis of benzimidazoles from o-nitroanilines.[8]
-
To a solution of 4,5-dimethoxy-2-nitroaniline (1.0 g, 5.05 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 5.55 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask, add water (5 mL).
-
Heat the mixture to 70°C with stirring.
-
Add sodium dithionite (Na₂S₂O₄, 2.64 g, 15.15 mmol) in three portions over 30 minutes.
-
After the addition is complete, heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-5,6-dimethoxybenzimidazole.
Conclusion
4,5-Dimethoxy-2-nitroaniline is a strategically important chemical intermediate with a well-defined profile of properties and reactivity. Its synthesis via electrophilic nitration of 3,4-dimethoxyaniline is a robust and scalable process. The true value of this compound lies in its utility as a versatile building block for the construction of complex, biologically active molecules, particularly substituted benzimidazoles. The protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors, accelerating the discovery of new therapeutic agents.
References
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.
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5-Fluoro-4-methoxy-2-nitroaniline: A Key Intermediate in Organic Synthesis and Pharmaceutical Research. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. Available at: [Link]
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The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. ResearchGate. Available at: [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Human Metabolome Database. Available at: [Link]
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